Fisogatinib

FGFR4 selectivity Kinase profiling Fisogatinib

Choose Fisogatinib (BLU-554) for FGFR4-targeted HCC research. With IC50=5 nM and >120-fold selectivity over FGFR1-3, it eliminates pan-FGFR hyperphosphatemia toxicity—a key clinical advantage over non-selective inhibitors. Clinical data confirm strict FGF19 biomarker correlation (17% ORR in IHC+ vs 0% in negative). Ideal for pathway interrogation, biomarker stratification, and ADME resistance studies involving CYP3A/P-gp interactions.

Molecular Formula C24H24Cl2N4O4
Molecular Weight 503.4 g/mol
CAS No. 1707289-21-1
Cat. No. B606208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFisogatinib
CAS1707289-21-1
SynonymsBLU-554;  BLU 554;  BLU554, Fisogatinib
Molecular FormulaC24H24Cl2N4O4
Molecular Weight503.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NC4COCCC4NC(=O)C=C)Cl)OC
InChIInChI=1S/C24H24Cl2N4O4/c1-4-20(31)28-16-7-8-34-12-17(16)30-24-27-11-14-9-13(5-6-15(14)29-24)21-22(25)18(32-2)10-19(33-3)23(21)26/h4-6,9-11,16-17H,1,7-8,12H2,2-3H3,(H,28,31)(H,27,29,30)/t16-,17+/m0/s1
InChIKeyMGZKYOAQVGSSGC-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fisogatinib (CAS 1707289-21-1): A Highly Selective FGFR4 Inhibitor for FGF19-Driven HCC Research


Fisogatinib (BLU-554), with CAS number 1707289-21-1, is an orally bioavailable, small-molecule inhibitor that targets fibroblast growth factor receptor 4 (FGFR4) with high potency and selectivity. It is an irreversible type I tyrosine kinase inhibitor derived from the tool compound BLU-9931 and was developed by Blueprint Medicines [1]. Fisogatinib is designed to address hepatocellular carcinoma (HCC) driven by aberrant FGF19-FGFR4 signaling, a pathway validated as an oncogenic driver in a subset of advanced HCC patients [2].

Why Pan-FGFR Inhibitors Are Not a Substitute for Fisogatinib in FGF19-Positive HCC Models


The selection of an FGFR inhibitor for preclinical or clinical research in FGF19-driven HCC is not interchangeable. While pan-FGFR inhibitors like futibatinib and pemigatinib effectively inhibit FGFR1-4, their activity against FGFR1 and FGFR3 is a primary driver of the on-target, class-specific toxicity of hyperphosphatemia due to the disruption of FGF23-mediated phosphate homeostasis [1]. Fisogatinib's high selectivity for FGFR4 (IC50 = 5 nM) over FGFR1-3 (IC50s = 624-2203 nM) was engineered to spare these isoforms, with the goal of mitigating this dose-limiting toxicity and enabling more potent and sustained FGFR4 pathway suppression in FGF19-positive HCC . This differentiation is quantifiable and clinically meaningful, as evidenced by a distinct adverse event profile.

Fisogatinib (BLU-554) vs. Pan-FGFR and FGFR4 Inhibitors: A Quantitative Evidence Guide


FGFR4 Selectivity: Fisogatinib vs. Other FGFR4 Inhibitors

Fisogatinib demonstrates a high degree of selectivity for FGFR4 over other FGFR isoforms. Its potency against FGFR4 (IC50 = 5 nM) is contrasted with a significantly weaker inhibition of FGFR1-3, for which IC50 values range from 624 nM to 2203 nM . This selectivity profile is superior to that of the pan-FGFR inhibitor futibatinib, which has sub-10 nM IC50 values against all FGFR isoforms, including FGFR1 (3.9 nM) and FGFR2 (1.3 nM) [1]. When compared to other FGFR4-selective clinical candidates, fisogatinib's FGFR4 IC50 is higher than that reported for H3B-6527 (< 1.2 nM) but comparable to roblitinib (FGF-401; IC50 = 1.9 nM) [2][3].

FGFR4 selectivity Kinase profiling Fisogatinib H3B-6527 Roblitinib

Clinical Response Rate in FGF19-Positive Advanced HCC

In a Phase I clinical trial (NCT02508467) of 81 patients with advanced HCC, fisogatinib treatment resulted in a 17% objective response rate (ORR) in the FGF19 IHC-positive subgroup [1]. Critically, no responses (0% ORR) were observed in the FGF19 IHC-negative subgroup, establishing a direct link between pathway activation (biomarker) and clinical activity [1]. In a cross-trial comparison, this biomarker-stratified activity appears to compare favorably with the ORR reported for the FGFR4 inhibitor H3B-6527 (5.6% in an unselected HCC population) and is higher than that for roblitinib (6.6% in Phase I) [2].

Hepatocellular carcinoma FGF19 Biomarker Fisogatinib Phase I

Pharmacokinetic Determinants of Oral Availability: CYP3A and P-gp Interaction

Preclinical studies in genetically modified mouse models reveal that fisogatinib's oral plasma exposure is limited by CYP3A-mediated metabolism and that its brain accumulation is restricted by the efflux transporter P-glycoprotein (ABCB1) at the blood-brain barrier [1]. Specifically, in Cyp3a knockout mice, fisogatinib's plasma exposure was increased by 1.4-fold compared to wild-type mice. Conversely, transgenic overexpression of human CYP3A4 in the liver and intestine decreased plasma exposure by 1.6-fold [1]. Brain accumulation was increased 6.3- to 7.2-fold in Abcb1-deficient mouse strains, confirming active efflux [1].

Pharmacokinetics CYP3A P-glycoprotein Fisogatinib Oral availability

Fisogatinib (BLU-554): Key Applications in FGF19-Driven Cancer Research


Validating the FGF19-FGFR4 Axis as an Oncogenic Driver in HCC Models

Fisogatinib serves as the optimal chemical probe to interrogate the FGF19-FGFR4 signaling pathway in hepatocellular carcinoma. Its high selectivity, as demonstrated by a >120-fold preference for FGFR4 over FGFR1-3 , ensures that observed anti-tumor effects are attributable to FGFR4 inhibition rather than off-target pan-FGFR activity. This makes it the compound of choice for experiments designed to validate the pathway's role in cell proliferation, survival, and resistance mechanisms, particularly when using FGF19-overexpressing cell lines or patient-derived xenografts.

Establishing FGF19 IHC as a Predictive Biomarker in Preclinical Cohorts

As clinical data demonstrates a strict correlation between FGF19 IHC positivity and response to fisogatinib (17% ORR vs. 0% in FGF19-negative patients) [1], this compound is an essential tool for researchers developing and validating biomarker-driven patient stratification strategies. Preclinical studies can use fisogatinib to correlate *in vivo* tumor regression with FGF19 expression levels, establishing a robust pharmacodynamic and predictive biomarker relationship that can inform the design of future clinical trials for FGFR4-targeted therapies.

Investigating ADME-Related Mechanisms of Resistance and Drug-Drug Interactions

Fisogatinib's known interactions with CYP3A enzymes and P-glycoprotein (P-gp) [2] provide a defined experimental system to study ADME-based mechanisms of acquired resistance. Researchers can utilize *in vitro* and *in vivo* models to investigate whether tumor cell upregulation of CYP3A4 or ABCB1 (encoding P-gp) diminishes fisogatinib efficacy. Furthermore, its pharmacokinetic profile makes it a relevant tool for studying potential drug-drug interactions (DDIs) with commonly used agents, such as CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin), which could significantly alter its plasma exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fisogatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.